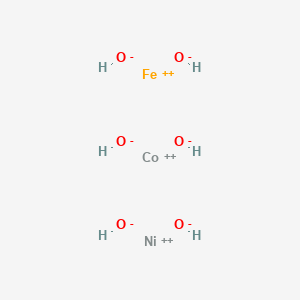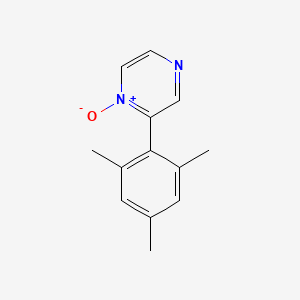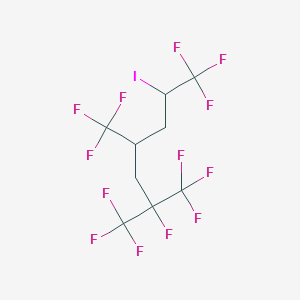
Acetic acid;2-benzylidene-3-methylidenebutane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-benzylidene-3-methylidenebutane-1,4-diol is a chemical compound with the molecular formula C12H14O4. This compound is known for its unique structure, which includes both acetic acid and benzylidene groups. It has various applications in scientific research and industry due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;2-benzylidene-3-methylidenebutane-1,4-diol typically involves the reaction of acetic acid with 2-benzylidene-3-methylidenebutane-1,4-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to specific conditions to promote the reaction. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxidized products.
Reduction: This compound can also participate in reduction reactions, where it is reduced to form different chemical species.
Substitution: Substitution reactions involving this compound typically occur at the benzylidene group, where substituents can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Acetic acid;2-benzylidene-3-methylidenebutane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism by which acetic acid;2-benzylidene-3-methylidenebutane-1,4-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
類似化合物との比較
Acetic acid;2-benzylidene-3-methylidenebutane-1,4-diol: This compound is unique due to its specific combination of functional groups.
Benzylidene derivatives: Compounds with similar benzylidene groups but different substituents.
Methylidene derivatives: Compounds with similar methylidene groups but different substituents.
Uniqueness: this compound stands out due to its dual functional groups, which confer unique chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
CAS番号 |
835651-59-7 |
|---|---|
分子式 |
C16H22O6 |
分子量 |
310.34 g/mol |
IUPAC名 |
acetic acid;2-benzylidene-3-methylidenebutane-1,4-diol |
InChI |
InChI=1S/C12H14O2.2C2H4O2/c1-10(8-13)12(9-14)7-11-5-3-2-4-6-11;2*1-2(3)4/h2-7,13-14H,1,8-9H2;2*1H3,(H,3,4) |
InChIキー |
VQDAAQJVOVCMOH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C=C(CO)C(=CC1=CC=CC=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)


![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)

![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)



![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)

![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)
